3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
Description
Properties
IUPAC Name |
3-benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-12-11-20(14-16-7-9-18-10-8-16)17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDRDLDVKWVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Isocyanate-Amine Coupling
The most common approach for urea synthesis involves reacting isocyanates with amines. For the target compound, two sequential couplings are required due to its trisubstituted nature:
Stepwise Substitution
Synthesis of Intermediate Isocyanate :
Benzyl isocyanate can be generated in situ via triphosgene-mediated phosgenation of benzylamine.
Reaction :
$$
\text{Benzylamine} + \text{Triphosgene} \xrightarrow{\text{Base}} \text{Benzyl isocyanate} + \text{HCl}
$$
Conditions: Dichloromethane, triethylamine (TEA), 0–25°C.Primary Amine Coupling :
The intermediate isocyanate reacts with 2-methoxyethylamine to form 1-benzyl-3-(2-methoxyethyl)urea.
Optimization :Secondary Alkylation :
The remaining urea nitrogen is alkylated with 4-(bromomethyl)pyridine.
Conditions :
Challenges
Carbamate-Amine Reaction
An alternative route employs carbamates as intermediates, avoiding direct isocyanate handling:
Benzyl Carbamate Preparation :
Benzyl chloroformate reacts with 2-methoxyethylamine to form N-(2-methoxyethyl)benzyl carbamate.
Conditions :Coupling with Pyridin-4-ylmethylamine :
The carbamate reacts with pyridin-4-ylmethylamine in DMSO, displacing the benzyloxy group.
Mechanism :
$$
\text{Carbamate} + \text{Pyridin-4-ylmethylamine} \xrightarrow{\text{DMSO}} \text{Urea} + \text{Phenol}
$$
Yield : ~88%.
Reductive Amination Pathway
For asymmetric ureas, reductive amination offers controlled substitution:
Imine Formation :
Benzylamine reacts with pyridine-4-carbaldehyde to form N-benzylidenepyridin-4-ylmethylamine.Reduction :
Sodium cyanoborohydride reduces the imine to N-benzylpyridin-4-ylmethylamine.
Conditions : Methanol, pH 5–6.Urea Formation :
The amine reacts with 2-methoxyethyl isocyanate (from triphosgene and 2-methoxyethylamine).
Yield : ~78%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate-Amine | 70–75 | >95 | Scalable, fewer steps | Requires toxic isocyanates |
| Carbamate-Amine | 80–88 | >90 | Mild conditions, no phosgene | Lower regioselectivity |
| Reductive Amination | 78 | 85–90 | Controlled substitution | Multi-step, costly reagents |
Critical Reaction Parameters
Solvent Selection
Catalysts
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules used in various chemical applications.
Biology
- Antimicrobial Properties : Research indicates that derivatives of urea compounds can exhibit antimicrobial activities. Studies have shown that modifications to the urea structure can enhance these properties, making them candidates for developing new antimicrobial agents.
- Anticancer Activity : Several studies have investigated the anticancer properties of urea derivatives. For instance, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer), with IC50 values below 3 μM .
Medicine
- Therapeutic Applications : The compound has been explored for potential therapeutic uses in treating various diseases due to its ability to modulate enzyme activity and interact with specific biological targets. Its mechanism of action may involve binding to receptors or enzymes critical in disease pathways.
Industry
- Material Development : In industrial applications, this compound can be utilized in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1-(2-hydroxyethyl)-1-(pyridin-4-ylmethyl)urea
- 3-Benzyl-1-(2-ethoxyethyl)-1-(pyridin-4-ylmethyl)urea
- 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-3-ylmethyl)urea
Uniqueness
3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Biological Activity
3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.37 g/mol. The compound features a urea moiety linked to a benzyl group, a methoxyethyl group, and a pyridin-4-ylmethyl group, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have explored the anticancer properties of urea derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 4.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies indicate moderate activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : Its antimicrobial activity may stem from disrupting bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers (BAX) and decreased levels of anti-apoptotic markers (BCL-2).
- Antimicrobial Efficacy : Another investigation showed that the compound significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic use in treating infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea, and how can reaction yields be improved?
- Methodological Answer :
- Begin with urea-forming reactions, such as coupling substituted benzylamines with isocyanates or carbamoyl chlorides. For example, details nucleophilic addition steps using benzoyl derivatives under controlled pH and temperature.
- Optimize solvent selection (e.g., ethanol or DMF) and catalyst systems (e.g., triethylamine or DMAP) to enhance regioselectivity .
- Monitor intermediates via TLC or HPLC (as in ) and adjust reaction times (1–24 hours) to minimize byproducts. Use column chromatography with petroleum ether/ether gradients for purification .
Q. How can researchers characterize the structural integrity of this urea derivative?
- Methodological Answer :
- Employ 1H/13C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm and methoxyethyl groups at δ 3.2–3.6 ppm) .
- Use FT-IR to identify urea carbonyl stretches (~1640–1680 cm⁻¹) and aromatic C-H bending modes.
- Validate purity via HPLC-UV/ESI-MS (as in ), comparing retention times and fragmentation patterns to reference standards .
Q. What experimental designs are recommended for assessing solubility and formulation stability?
- Methodological Answer :
- Use a split-plot design (as in ) to test solubility in aqueous buffers (pH 3–9) and organic solvents (e.g., ethanol, DMSO).
- For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- Reference ’s aqueous formulation strategies for hydrophilic urea derivatives, such as adding cyclodextrins or surfactants to improve solubility .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Perform molecular docking using software like AutoDock Vina to predict binding affinities with pyridine-recognizing receptors (e.g., nicotinic acetylcholine receptors) .
- Validate computationally predicted interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
- Use radiolabeled analogs (e.g., ¹⁴C-labeled urea) for in vitro autoradiography to map tissue distribution .
Q. What methodologies are suitable for evaluating environmental persistence and ecotoxicological impacts?
- Methodological Answer :
- Design a long-term environmental fate study (as in ) to monitor abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Apply QSAR models to predict log Kow and biodegradation half-lives based on substituent electronegativity and steric effects .
- Use GC-MS/MS to quantify metabolite formation in soil/water matrices, referencing ’s protocols for polycyclic aromatic hydrocarbon analysis .
Q. How should researchers address contradictory data in biological activity assays (e.g., IC50 variability)?
- Methodological Answer :
- Conduct meta-analysis of dose-response curves across multiple replicates (n ≥ 6) and labs, using ANOVA to identify confounding variables (e.g., cell passage number, solvent batch) .
- Apply comparative methods (as in ) to harmonize assay conditions (e.g., ATP levels, incubation times) and validate results via orthogonal assays (e.g., fluorescence polarization vs. ELISA) .
Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., bioavailability, CYP450 inhibition)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
